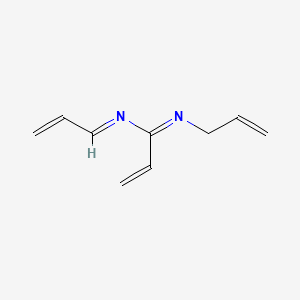
2-Propenimidamide, N-2-propenylidene-N'-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- is an organic compound with the molecular formula C9H12N2 It is characterized by the presence of multiple propenyl groups attached to an imidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- typically involves the reaction of propenylamine with propenylidene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidamides.
Aplicaciones Científicas De Investigación
2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diallylamine: A compound with similar propenyl groups but different core structure.
N,N’-Diallylurea: Another compound with propenyl groups attached to a urea core.
Uniqueness
2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- is unique due to its imidamide core and the specific arrangement of propenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
61141-58-0 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
N'-prop-2-enyl-N-prop-2-enylideneprop-2-enimidamide |
InChI |
InChI=1S/C9H12N2/c1-4-7-10-9(6-3)11-8-5-2/h4-7H,1-3,8H2 |
Clave InChI |
MXZCGHGMBUOPTA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN=C(C=C)N=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


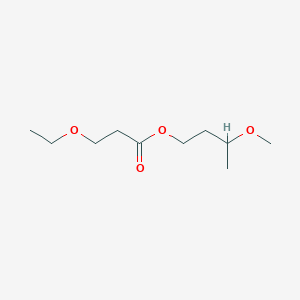
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
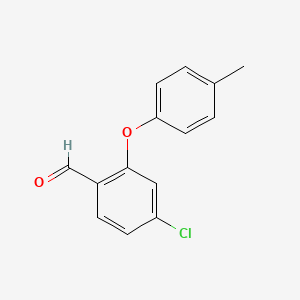
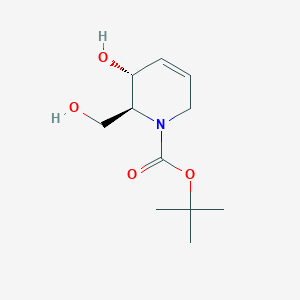
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)

![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
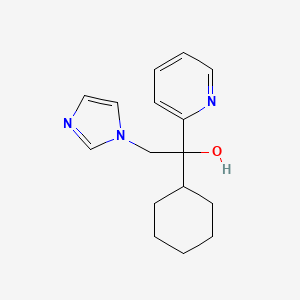
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
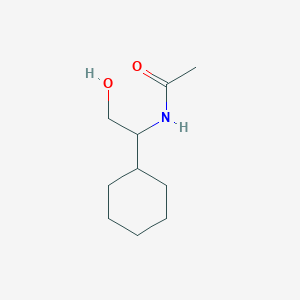

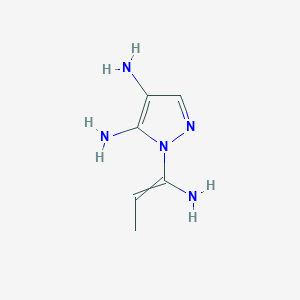
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
